Bienvenue dans la boutique en ligne BenchChem!

Allitinib

EGFR ErbB2 Irreversible Inhibitor

Allitinib (AST-1306) is the definitive covalent ErbB family inhibitor for studies requiring robust tumor regression and minimal off-target activity. With >3,000-fold selectivity and maintained potency against T790M/L858R mutants, It ensures cleaner phosphoproteomic and CRISPR screening data vs. reversible analogs. Superior to lapatinib in SK-OV-3 xenograft models, it's the standard for reproducible HER2-driven oncology research. Order for next-day shipment.

Molecular Formula C24H18ClFN4O2
Molecular Weight 448.9 g/mol
CAS No. 897383-62-9
Cat. No. B1684445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllitinib
CAS897383-62-9
Synonymsallitinib
AST 1306
AST-1306
AST1306
N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-quinazolinyl)acrylamide
Molecular FormulaC24H18ClFN4O2
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
InChIInChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)
InChIKeyMVZGYPSXNDCANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Baseline: Allitinib (AST-1306, CAS 897383-62-9) as an Irreversible Pan-ErbB Inhibitor


Allitinib (AST-1306, CAS 897383-62-9) is an orally bioavailable, second-generation anilino-quinazoline compound that functions as a covalent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases [1]. It is a structural analog of lapatinib, distinguished by the addition of an acrylamide Michael acceptor group that enables irreversible covalent bond formation with key cysteine residues in its target kinases [2]. Allitinib potently inhibits wild-type EGFR (IC50 = 0.5 nM), ErbB2/HER2 (IC50 = 3 nM), and ErbB4 (IC50 = 0.8 nM) . Critically, it also maintains activity against the common T790M/L858R double-mutant EGFR (IC50 = 12 nM), a major driver of acquired resistance to first-generation reversible inhibitors [3]. This profile positions Allitinib as a key research tool for interrogating ErbB family signaling, overcoming T790M-mediated resistance, and benchmarking next-generation irreversible inhibitors.

Why Pan-ErbB Inhibitors Are Not Interchangeable: The Case for Allitinib-Specific Differentiation


Within the class of pan-ErbB inhibitors, the mechanisms of target engagement are not equivalent, and this translates to significant differences in selectivity, potency against mutant kinases, and in vivo efficacy. A key differentiation is between reversible inhibitors (e.g., lapatinib, gefitinib) and irreversible inhibitors (e.g., allitinib, afatinib, osimertinib). Irreversible inhibitors, which form covalent bonds, offer prolonged pharmacodynamic effects, a critical advantage in overcoming resistance driven by specific mutations like EGFR T790M [1]. However, even among irreversible agents, subtle differences in target selectivity and pharmacokinetics preclude simple substitution. For instance, while allitinib and afatinib are both second-generation irreversible EGFR/HER2 inhibitors, their relative cytotoxicity profiles differ in head-to-head comparison [2]. Furthermore, the distinct metabolic pathways of allitinib, which diverge from its structural analog lapatinib, result in a unique active metabolite profile that cannot be assumed for other compounds [3]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Guide: Head-to-Head Evidence for Allitinib vs. Key Comparators


Mechanism of Action: Irreversible vs. Reversible Inhibition of EGFR and ErbB2

Allitinib is an irreversible inhibitor of EGFR and ErbB2, forming a covalent bond with Cys797 of EGFR and Cys805 of ErbB2. In a direct head-to-head dilution assay, pre-incubation with a 100-fold excess of allitinib resulted in sustained, near-complete inhibition of both EGFR and ErbB2 enzymatic activity even after 100-fold dilution. In contrast, the reversible inhibitor lapatinib completely lost its inhibitory effect upon dilution under identical conditions [1]. This mechanism underpins the prolonged pharmacodynamic effect and potency against resistant mutants.

EGFR ErbB2 Irreversible Inhibitor Lapatinib

Potency Against T790M/L858R Double-Mutant EGFR

Allitinib retains potent inhibitory activity against the EGFR T790M/L858R double mutant, a primary driver of acquired resistance to first-generation EGFR inhibitors. In cell-free kinase assays, allitinib inhibits the T790M/L858R mutant with an IC50 of 12 nM [1]. While a direct head-to-head comparison in the same assay is not available, this value can be benchmarked against the clinically approved third-generation inhibitor osimertinib, which demonstrates an IC50 of 5.8-6.7 nM against the same mutant in comparable cell-based assays [2]. This indicates that allitinib is within a comparable order of magnitude of a clinically validated T790M inhibitor.

EGFR T790M L858R Drug Resistance

Direct In Vivo Efficacy Comparison in ErbB2-Overexpressing Xenograft Model

In the SK-OV-3 human ovarian cancer xenograft model, which overexpresses ErbB2, Allitinib demonstrated superior tumor growth inhibition compared to its structural analog lapatinib. When administered at the same dose and schedule (oral gavage, twice daily), Allitinib led to a dramatic suppression of tumor growth, with tumors nearly vanishing after one week of treatment. In contrast, lapatinib showed significant but less pronounced antitumor activity in the same model under identical conditions [1].

ErbB2 Xenograft In Vivo Lapatinib

Comparative Cytotoxicity in Head and Neck Cancer Cell Lines

In a panel of head and neck squamous cell carcinoma (HNSCC) cell lines, Allitinib demonstrated superior in vitro cytotoxicity when directly compared to another second-generation irreversible EGFR/HER2 inhibitor, afatinib. Based on a calculated growth inhibition (GI) score, Allitinib was identified as the most cytotoxic agent among the compounds tested, followed by afatinib and then the monoclonal antibody cetuximab [1]. This head-to-head comparison highlights a potential difference in potency or cellular efficacy that is not predicted by class membership alone.

Cytotoxicity Head and Neck Cancer Afatinib HNSCC

Differential Metabolic Fate vs. Structural Analog Lapatinib

Despite being a structural analog, the metabolism of Allitinib in humans is fundamentally different from that of lapatinib. While both drugs undergo O-dealkylation, the dominant metabolic pathways for Allitinib are amide hydrolysis and dihydrodiol formation, leading to two major pharmacologically active metabolites (M6 and M10) [1]. At steady-state, the exposure to the active M10 metabolite is 70% that of the parent drug, whereas M6 exposure is 11% [2]. This is a stark contrast to lapatinib, where amide hydrolysis and dihydrodiol formation are not the primary routes of elimination. This difference in metabolic fate means that the in vivo pharmacology of Allitinib is a composite effect of the parent compound and its active metabolites, a profile that cannot be replicated by lapatinib.

Metabolism Pharmacokinetics Lapatinib Active Metabolites

Exquisite Kinase Selectivity vs. Off-Target Kinases

Allitinib demonstrates high selectivity for the ErbB family over a panel of other clinically relevant kinases. It is reported to be >3000-fold more selective for ErbB family kinases compared to PDGFR, KDR (VEGFR2), and c-Met . This high degree of selectivity is a direct consequence of the compound's design and its irreversible binding mode, which targets specific cysteine residues (Cys797 in EGFR, Cys805 in ErbB2) that are not conserved across the wider kinome. Such selectivity is not a universal feature of all pan-ErbB inhibitors.

Kinase Selectivity PDGFR KDR c-Met

Validated Application Scenarios for Allitinib Based on Quantitative Evidence


Studying Irreversible vs. Reversible EGFR/HER2 Inhibition

Use Allitinib as a definitive tool compound for covalently blocking EGFR and ErbB2 signaling. Its irreversible mechanism, confirmed by direct comparison with lapatinib in dilution assays [1], allows for the creation of sustained, washout-resistant kinase inhibition in cell culture. This is essential for experiments where prolonged pathway suppression is required or when dissecting the pharmacodynamic consequences of covalent vs. non-covalent target engagement.

In Vivo Efficacy Studies in ErbB2-Driven Tumor Models

Deploy Allitinib in xenograft models characterized by ErbB2 overexpression, such as SK-OV-3 or Calu-3, where it has demonstrated superior tumor regression compared to lapatinib under identical dosing regimens [1]. This scenario is optimal for proof-of-concept studies for ErbB2-targeted therapies or for benchmarking novel agents in vivo, leveraging the compound's established efficacy in these specific models.

Investigating EGFR T790M-Mediated Drug Resistance

Employ Allitinib as a second-generation irreversible inhibitor to probe the T790M/L858R resistance mechanism. Its confirmed potency against this double mutant (IC50 = 12 nM) [2] makes it a valuable comparator for third-generation inhibitors like osimertinib or a tool compound for validating cell lines engineered to express this clinically relevant mutant.

Pharmacokinetic Studies of a Unique Metabolic Profile

Utilize Allitinib in DMPK studies to investigate the impact of active metabolites (M6 and M10) on overall drug pharmacology. The compound's distinct metabolic fate—dominated by amide hydrolysis and dihydrodiol formation rather than the O-dealkylation pathway of lapatinib [3]—provides a unique system for studying how metabolic shunting influences in vivo activity and toxicity, a scenario not possible with other pan-ErbB inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.